molecular formula C18H18N4O4 B287603 ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Número de catálogo: B287603
Peso molecular: 354.4 g/mol
Clave InChI: OFLMQIBRCAPHKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, commonly known as E7046, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7046 is a pyrazole-based compound that selectively targets Toll-like receptor 4 (TLR4) signaling, which is known to play a crucial role in the immune response.

Aplicaciones Científicas De Investigación

E7046 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. E7046 has been tested in vitro and in vivo for its potential to treat various cancers, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mecanismo De Acción

E7046 selectively targets ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate signaling, which is known to play a crucial role in the immune response. This compound is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and activates the innate immune response. E7046 inhibits the downstream signaling pathways of this compound, including the MyD88-dependent and TRIF-dependent pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
E7046 has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. E7046 has also been shown to inhibit the growth and metastasis of various cancers in preclinical models. In addition, E7046 has been shown to reduce fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

E7046 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, E7046 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, E7046 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Direcciones Futuras

There are several future directions for the research on E7046. First, more studies are needed to understand the safety and efficacy of E7046 in humans. Clinical trials are needed to determine the optimal dosage and administration of E7046 for various diseases. Second, more studies are needed to understand the mechanism of action of E7046 in various diseases. Third, more studies are needed to identify the potential side effects of E7046 and develop strategies to mitigate them. Fourth, more studies are needed to identify the potential drug-drug interactions of E7046 and develop strategies to avoid them. Finally, more studies are needed to identify the potential biomarkers for predicting the response to E7046 in patients with various diseases.

Métodos De Síntesis

E7046 can be synthesized using a multistep process that involves the reaction of 2-methoxyphenol with 2-chloro-6-(chloromethyl)pyrimidine, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The final product is obtained after purification and characterization using various analytical techniques such as NMR and LC-MS.

Propiedades

Fórmula molecular

C18H18N4O4

Peso molecular

354.4 g/mol

Nombre IUPAC

ethyl 1-[6-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4/c1-4-25-18(23)13-10-21-22(12(13)2)16-9-17(20-11-19-16)26-15-8-6-5-7-14(15)24-3/h5-11H,4H2,1-3H3

Clave InChI

OFLMQIBRCAPHKT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

SMILES canónico

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.